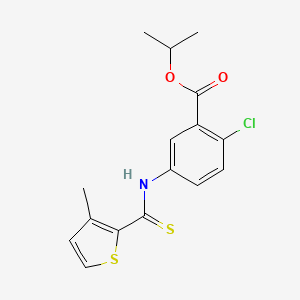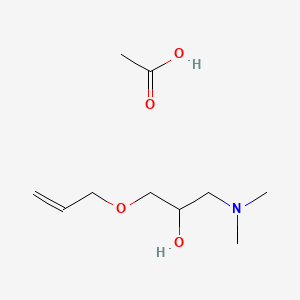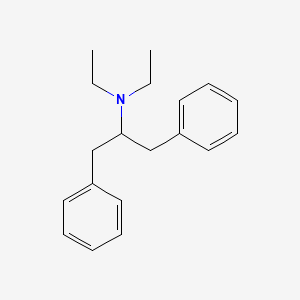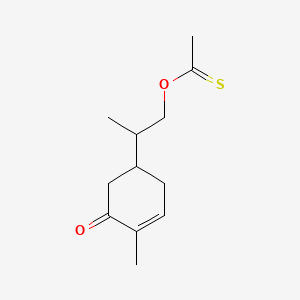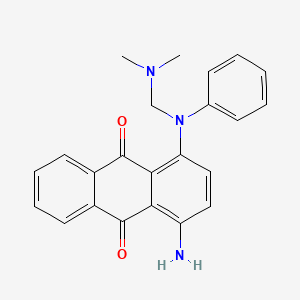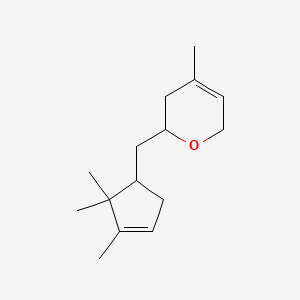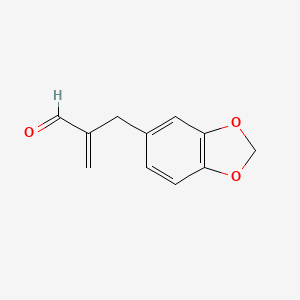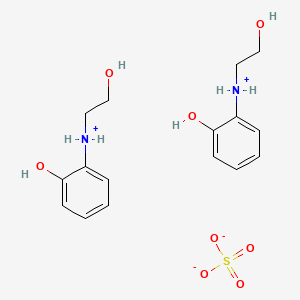
Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate: is a chemical compound with the molecular formula C16H26N2O6S. It is known for its unique structure, which includes both hydroxyethyl and hydroxyphenyl groups attached to an ammonium ion. This compound is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate typically involves the reaction of 2-hydroxyethylamine with 2-hydroxyphenylamine in the presence of sulfuric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate can undergo oxidation reactions, where the hydroxyethyl and hydroxyphenyl groups are oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can also be reduced, leading to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can occur, where the hydroxy groups are replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a buffer or stabilizing agent in various biochemical assays. It can also be used in the study of enzyme kinetics and protein interactions.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of pharmaceutical intermediates. It may also be used in the formulation of certain medications.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It can also be used as a catalyst or additive in various chemical processes.
Mécanisme D'action
The mechanism of action of Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and hydroxyphenyl groups can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- Bis(2-hydroxyethyl)ammonium sulphate
- Bis(2-hydroxyphenyl)ammonium sulphate
- Bis(2-hydroxyethyl)(2-hydroxyphenyl)ammonium chloride
Comparison:
- Bis(2-hydroxyethyl)ammonium sulphate lacks the hydroxyphenyl group, making it less versatile in certain reactions.
- Bis(2-hydroxyphenyl)ammonium sulphate lacks the hydroxyethyl group, which may limit its solubility and reactivity in some contexts.
- Bis(2-hydroxyethyl)(2-hydroxyphenyl)ammonium chloride has a similar structure but with a chloride ion instead of a sulphate ion, which can affect its reactivity and interactions.
Uniqueness: Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate is unique due to the presence of both hydroxyethyl and hydroxyphenyl groups, providing a balance of hydrophilic and hydrophobic properties. This makes it versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
83732-79-0 |
|---|---|
Formule moléculaire |
C16H24N2O8S |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
2-hydroxyethyl-(2-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/2C8H11NO2.H2O4S/c2*10-6-5-9-7-3-1-2-4-8(7)11;1-5(2,3)4/h2*1-4,9-11H,5-6H2;(H2,1,2,3,4) |
Clé InChI |
WTJRSQCNFRTNJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[NH2+]CCO)O.C1=CC=C(C(=C1)[NH2+]CCO)O.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


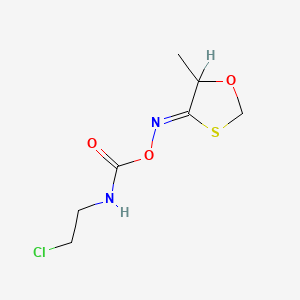
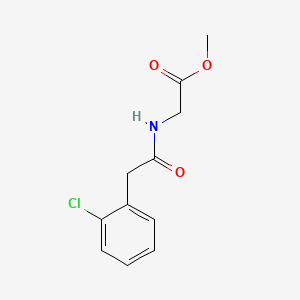
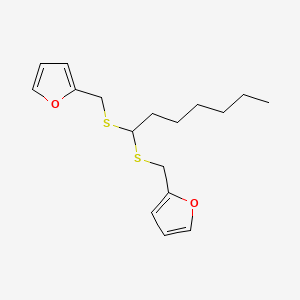
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)

